N-(1,1-Bis(hydroxymethyl)propyl)stearamide
Description
N-(1,1-Bis(hydroxymethyl)propyl)stearamide is a stearamide derivative characterized by a branched diol substituent (1,1-bis(hydroxymethyl)propyl group) attached to the stearoyl backbone. This structure confers enhanced hydrophilicity and hydrogen-bonding capacity compared to simpler alkyl-substituted stearamides.
Properties
CAS No. |
31977-94-3 |
|---|---|
Molecular Formula |
C23H47NO3 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadecanamide |
InChI |
InChI=1S/C23H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)24-23(4-2,20-25)21-26/h25-26H,3-21H2,1-2H3,(H,24,27) |
InChI Key |
CJKRJNJNOZRVKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The process involves the following steps:
- Acetone cyanohydrin is reacted with hydrazine hydrate.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
- Controlling the temperature and pressure to optimize the reaction.
- Purifying the product through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes upon heating, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. For example:
Polystyrene: Formed from the polymerization of styrene.
Polyacrylonitrile: Formed from the polymerization of acrylonitrile.
Polymethyl methacrylate: Formed from the polymerization of methyl methacrylate.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and as a tool for generating free radicals in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of biomedical polymers.
Industry: Widely used in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions efficiently.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The decomposition process can be summarized as follows:
- Upon heating, the compound decomposes to form two free radicals and nitrogen gas.
- These free radicals are highly reactive and can initiate the polymerization of monomers by attacking the double bonds in the monomer molecules.
- The polymerization process continues as the radicals propagate through the monomer mixture, leading to the formation of long polymer chains.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent group on the stearamide backbone critically influences solubility, thermal stability, and functional performance. Below is a comparative analysis:
| Compound Name (IUPAC/CAS) | Substituent Group | Key Functional Features |
|---|---|---|
| N-(1,1-Bis(hydroxymethyl)propyl)stearamide | 1,1-Bis(hydroxymethyl)propyl | Two hydroxymethyl groups; branched diol |
| STEARAMIDE MEA (N-(2-hydroxyethyl)stearamide) | 2-Hydroxyethyl | Single hydroxyl group; linear chain |
| STEARAMIDE MIPA (N-(2-hydroxypropyl)stearamide) | 2-Hydroxypropyl | Hydroxyl group with methyl branch |
| N-n-Propyl stearamide | n-Propyl | Non-hydroxylated alkyl chain |
| STEARAMIDOETHYL DIETHANOLAMINE | Bis(2-hydroxyethyl)amino propyl | Multiple hydroxyls; tertiary amine |
Key Observations :
Thermal and Physical Properties
While direct data for this compound are unavailable, analogous compounds provide insights:
| Compound | Melting Point (°C) | Thermal Behavior |
|---|---|---|
| N-n-Propyl stearamide | Not reported | Rigid hydrogen-bonded lattice up to melting |
| STEARAMIDE MEA | ~50–60 (estimated) | Moderate thermal stability |
| Acetamide analog (CAS 249289-10-9) | 83–87 | High melting point due to aromatic substituent |
Inferences :
- The diol substituent in the target compound likely disrupts crystal packing compared to N-n-propyl stearamide, reducing melting points relative to rigid analogs .
- Compared to the acetamide analog (CAS 249289-10-9), the stearamide backbone may lower melting points due to reduced aromatic interactions .
Performance Comparison :
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